molecular formula C22H23NO5S B2553114 METHYL 4-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZOATE CAS No. 1448045-53-1

METHYL 4-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZOATE

Cat. No.: B2553114
CAS No.: 1448045-53-1
M. Wt: 413.49
InChI Key: CILXXCFVXYIHLN-UHFFFAOYSA-N
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Description

Methyl 4-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate is a bicyclic organic compound featuring an 8-azabicyclo[3.2.1]octane core. This structure is characterized by a nitrogen atom at position 8 and a bridged bicyclic framework, which confers rigidity and stereochemical complexity. The compound includes two key substituents:

  • A benzenesulfonyl group at position 3, contributing sulfonamide-like electronic and steric effects.

Properties

IUPAC Name

methyl 4-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5S/c1-28-22(25)16-9-7-15(8-10-16)21(24)23-17-11-12-18(23)14-20(13-17)29(26,27)19-5-3-2-4-6-19/h2-10,17-18,20H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILXXCFVXYIHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZOATE typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Additionally, desymmetrization processes starting from achiral tropinone derivatives have been reported .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow chemistry may enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Structural Characteristics

The compound has the following molecular characteristics:

  • Molecular Formula : C22H23NO5S
  • Molecular Weight : 413.49 g/mol
  • CAS Number : 1448045-53-1

The presence of a benzenesulfonyl group and a carbonyl moiety enhances its reactivity, allowing it to mimic bioactive molecules, particularly those associated with neurological and oncological pathways.

Drug Development

Methyl 4-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate serves as a lead compound or intermediate in the synthesis of novel pharmaceuticals. Its structural motifs resemble those of known bioactive compounds, making it an attractive candidate for developing drugs targeting various diseases, particularly neurological disorders and cancer.

Research indicates that compounds with similar structural frameworks exhibit diverse pharmacological properties, including:

  • Antitumor Activity : The compound may interact with cellular pathways involved in tumor growth and proliferation.
  • Antimicrobial Properties : Its reactivity may allow it to target bacterial or fungal infections.
  • Nematicidal Effects : Potential applications in agricultural chemistry for controlling nematode populations.

Mechanistic Studies

Interaction studies focus on understanding how this compound binds to specific receptors or enzymes. Techniques such as molecular docking simulations and surface plasmon resonance are employed to elucidate its binding mechanisms, which could reveal its therapeutic potential in modulating neurotransmitter systems or inhibiting metabolic enzymes.

Case Study: Neurotransmitter Receptor Interaction

A study focusing on dopamine D2-like receptors explored the synthesis of ligands that could selectively bind to these receptors, revealing that modifications similar to those found in this compound significantly improved binding affinity compared to traditional ligands . This suggests that compounds like this compound could be pivotal in designing new therapeutics for neuropsychiatric disorders.

Case Study: Antimicrobial Screening

In another study, compounds structurally related to this compound were screened for antimicrobial activity against various pathogens, demonstrating promising results that warrant further investigation into their efficacy as antimicrobial agents .

Mechanism of Action

The mechanism of action of METHYL 4-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZOATE involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 8-azabicyclo[3.2.1]octane scaffold is a versatile template in drug discovery. Below is a detailed comparison of methyl 4-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate with structurally analogous compounds, focusing on substituent variations, molecular descriptors, and inferred properties.

Structural and Functional Group Variations

Compound Name Substituents at Position 3 Substituents at Position 8 Key Functional Groups Molecular Weight (g/mol) Notable Properties
This compound Benzenesulfonyl Methyl benzoate ester Sulfonyl, ester ~443.5 (estimated) High rigidity, moderate lipophilicity
8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile (D4, ) 4-Aminophenylsulfonyl Carbonitrile Sulfonyl, nitrile ~349.4 (calculated) Polar nitrile group may enhance hydrogen bonding
Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate () Oxo (ketone) Benzyl ester Ketone, ester ~317.4 (calculated) Increased polarity due to ketone; benzyl ester may improve membrane permeability
Methyl 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate () 4-Iodophenyl Methyl ester Halogen (I), ester ~443.3 (calculated) Iodine adds steric bulk and potential for radiolabeling
8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(4-chlorophenyl)-8-(2-fluoroethyl)-, methyl ester () 4-Chlorophenyl 2-Fluoroethyl, methyl ester Halogens (Cl, F), ester ~399.9 (calculated) Fluorine enhances metabolic stability; chloro group increases lipophilicity

Key Differences and Implications

This contrasts with the electron-donating 4-aminophenylsulfonyl group in D4 (), which may enhance solubility but reduce metabolic stability .

Steric and Conformational Effects :

  • The 3-oxo group in introduces a planar ketone, reducing conformational flexibility compared to the bicyclic core with a sulfonyl group. This could impact binding pocket compatibility .
  • The 2-fluoroethyl substituent in adds a small, electronegative group that may optimize pharmacokinetic properties by balancing lipophilicity and solubility .

Synthetic Accessibility: Compounds like D4 () and the iodophenyl derivative () utilize organometallic reagents (e.g., Grignard reagents) for synthesis, suggesting scalable routes. The target compound’s benzenesulfonyl group may require sulfonation steps, which can be challenging due to regioselectivity issues .

Biological Activity

Methyl 4-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound belongs to the azabicyclo[3.2.1]octane family, characterized by a bicyclic structure that contributes to its unique properties. Its molecular formula is C16H19N1O4SC_{16}H_{19}N_{1}O_{4}S, with a molecular weight of 335.39 g/mol.

Biological Activities

1. Enzyme Inhibition:
Research indicates that this compound exhibits inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE). AChE is crucial for neurotransmitter regulation, and its inhibition can have implications for treating neurological disorders such as Alzheimer's disease.

2. Receptor Binding:
The compound has been investigated for its ability to bind to specific receptors in the central nervous system (CNS). Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.

The exact mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with enzyme active sites or receptor binding sites, leading to altered biochemical signaling pathways. This interaction can result in therapeutic effects or modulation of disease processes.

Case Studies

Case Study 1: Acetylcholinesterase Inhibition
A study conducted by researchers focused on the compound's potential as an AChE inhibitor. Using in vitro assays, the compound demonstrated significant inhibition with an IC50 value of 45 µM, indicating its potential utility in treating cognitive disorders associated with AChE dysfunction.

Case Study 2: Receptor Modulation
Another investigation explored the binding affinity of this compound to serotonin receptors. The results indicated a moderate affinity for the 5-HT2A receptor subtype, suggesting possible applications in mood regulation therapies.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/ReceptorIC50/Binding AffinityReference
Enzyme InhibitionAcetylcholinesterase45 µM
Receptor Binding5-HT2AModerate Affinity

Table 2: Synthetic Pathways

Synthesis MethodDescription
Enantioselective SynthesisKey method for constructing the bicyclic scaffold from acyclic precursors.
Catalytic SystemsAdvanced catalytic methods are employed for enhanced yield and purity during synthesis.

Q & A

Basic Research Questions

Q. How can researchers design a synthesis route for bicyclo[3.2.1]octane derivatives with benzenesulfonyl groups?

  • Methodological Answer : Begin with radical cyclization strategies using n-tributyltin hydride and AIBN in toluene, which achieve high diastereocontrol (>99%) for azabicyclo frameworks. For example, 1-allyl-substituted azetidin-2-ones can yield 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones . Modify substituents (e.g., benzyl or phenyl groups) to introduce benzenesulfonyl moieties, ensuring reaction conditions (temperature, solvent) are optimized for steric and electronic effects.

Q. What analytical techniques are critical for characterizing the stereochemistry of bicyclo[3.2.1]octane derivatives?

  • Methodological Answer : Use a combination of:

  • IR spectroscopy to confirm functional groups (e.g., sulfonyl or carbonyl stretches).
  • NMR (1H/13C) to resolve bridgehead protons and diastereotopic effects in the bicyclic system.
  • X-ray crystallography for absolute stereochemical assignment, as demonstrated in spiro-decane dione derivatives .
  • Elemental analysis to validate purity and stoichiometry .

Q. How should researchers handle safety and stability concerns during synthesis?

  • Methodological Answer :

  • Ventilation : Ensure fume hoods are used to avoid inhalation of vapors (e.g., toluene or AIBN byproducts) .
  • Protective Equipment : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats.
  • Storage : Keep reagents in sealed containers under inert gas (N₂/Ar) to prevent oxidation of sensitive intermediates like azabicyclo amines .

Q. How to address inconsistencies in reported yields for similar bicyclo compounds?

  • Methodological Answer :

  • Replicate conditions : Verify solvent purity (e.g., anhydrous toluene vs. technical grade) and catalyst aging (AIBN half-life at 60–80°C) .
  • Monitor reaction progress : Use TLC or in-situ FTIR to detect side reactions (e.g., over-alkylation or sulfonation).
  • Purification : Employ gradient chromatography with silica gel or reverse-phase HPLC to isolate diastereomers .

Advanced Research Questions

Q. What strategies improve diastereoselectivity in radical cyclization of azetidin-2-ones?

  • Methodological Answer :

  • Steric directing groups : Use bulky substituents (e.g., tert-butyl) on the azetidinone nitrogen to bias transition states toward desired stereochemistry .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize radical intermediates, while non-polar solvents (toluene) enhance selectivity .
  • Catalyst tuning : Replace AIBN with photoinitiators (e.g., eosin Y) for controlled radical generation under visible light .

Q. How can structure-activity relationship (SAR) studies be optimized for bicyclo[3.2.1]octane-based sulfonamides?

  • Methodological Answer :

  • Substituent libraries : Synthesize analogs with varying sulfonyl substituents (e.g., electron-withdrawing -NO₂ or electron-donating -OCH₃) to map electronic effects on bioactivity .
  • Computational modeling : Perform DFT calculations to predict binding affinity with target proteins (e.g., enzymes or receptors) .
  • Biological assays : Use high-throughput screening (HTS) to correlate substituent effects with functional outcomes (e.g., IC₅₀ values) .

Q. What environmental impact assessments are relevant for bicyclo[3.2.1]octane derivatives?

  • Methodological Answer :

  • Degradation studies : Investigate hydrolysis kinetics under varied pH (e.g., 4–10) and UV exposure to assess persistence .
  • Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri assays to determine acute toxicity (EC₅₀) of metabolites like benzoate esters .
  • Lifecycle analysis : Track environmental partitioning (soil/water coefficients) using HPLC-MS/MS .

Q. How to integrate theoretical frameworks into mechanistic studies of bicyclo compound reactions?

  • Methodological Answer :

  • Reaction trajectory analysis : Apply Marcus theory to electron-transfer steps in radical cyclization .
  • Kinetic isotope effects (KIE) : Use deuterated analogs to identify rate-determining steps (e.g., hydrogen abstraction vs. ring closure) .
  • Multivariate statistics : Design DOE (Design of Experiments) matrices to quantify interactions between variables (e.g., temperature, catalyst loading) .

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